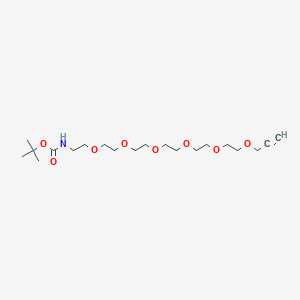

叔丁氧羰基-N-酰胺-PEG6-炔丙基

描述

T-Boc-N-Amido-PEG6-propargyl is a PEG derivative containing a propargyl group and Boc-protected amino group . The hydrophilic PEG spacer increases solubility in aqueous media .

Synthesis Analysis

The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . The Boc group can be deprotected under mild acidic conditions to form the free amine .Molecular Structure Analysis

The molecular formula of t-Boc-N-Amido-PEG6-propargyl is C20H37NO8 . It has a molecular weight of 419.5 g/mol .Chemical Reactions Analysis

The propargyl group in t-Boc-N-Amido-PEG6-propargyl can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . The Boc group can be deprotected under mild acidic conditions to form the free amine .Physical and Chemical Properties Analysis

T-Boc-N-Amido-PEG6-propargyl has a molecular weight of 419.5 g/mol . It has a molecular formula of C20H37NO8 . It is a PEG derivative that increases solubility in aqueous media due to its hydrophilic PEG spacer .科学研究应用

药物递送系统

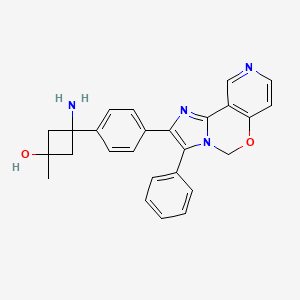

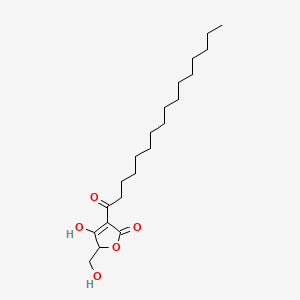

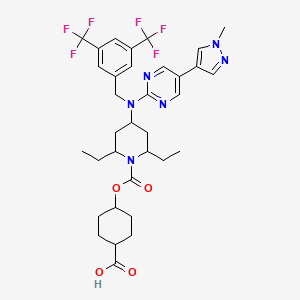

叔丁氧羰基-N-酰胺-PEG6-炔丙基中PEG间隔基的亲水性增加了其在水性介质中的溶解度,使其成为药物缀合物的理想连接体 {svg_1}. 它可用于将治疗剂连接到靶向分子,从而增强药物的溶解度和稳定性,降低免疫原性并改善药代动力学。

表面修饰

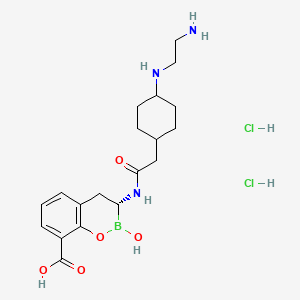

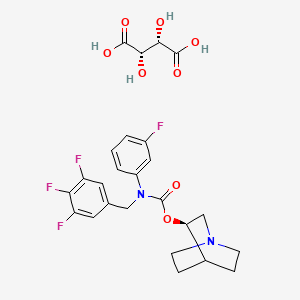

该化合物的末端羧酸基团可以与伯胺基团反应形成稳定的酰胺键 {svg_2}. 此特性可用于修饰表面,例如纳米颗粒或医疗器械,以提高生物相容性或添加用于进一步缀合的功能基团。

点击化学

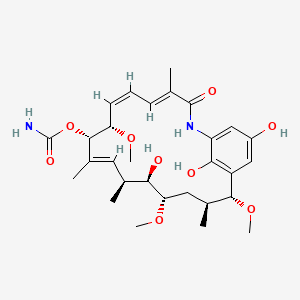

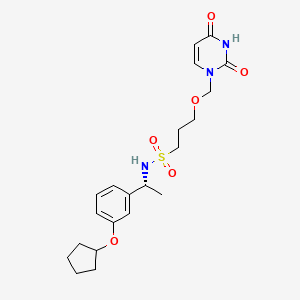

叔丁氧羰基-N-酰胺-PEG6-炔丙基中的炔丙基可以进行铜催化的叠氮化物-炔烃环加成反应(CuAAC),通常被称为点击化学 {svg_3}. 此反应广泛用于创建与含叠氮化物的化合物形成稳定的三唑键,这对合成复杂的生物分子很有价值。

蛋白质组学和基因组学

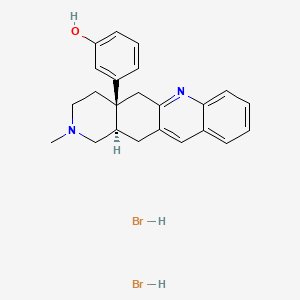

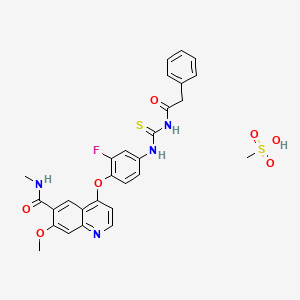

在温和酸性条件下脱除Boc基团以产生游离胺后,该连接体可用于将PEG链连接到蛋白质或核酸 {svg_4}. 此修饰有助于研究蛋白质-蛋白质相互作用,蛋白质稳定性和基因递送。

生物缀合

生物缀合技术通常需要像叔丁氧羰基-N-酰胺-PEG6-炔丙基这样的连接体来将各种生物分子相互连接或连接到固体支持物 {svg_5}. 该连接体的官能团有助于将酶,抗体或其他蛋白质连接到不同的底物,用于诊断或治疗应用。

靶向治疗

通过将叔丁氧羰基-N-酰胺-PEG6-炔丙基与特异性靶向特定细胞或受体的抗体或配体结合,研究人员可以创建靶向治疗剂 {svg_6}. 这种方法可以将药物引导至体内的特定部位,从而有可能减少副作用并提高治疗效果。

分子成像

该连接体可用于将成像剂连接到靶向分子,从而有助于可视化生物过程 {svg_7}. 这对于PET,MRI和荧光显微镜等诊断成像技术至关重要。

生物材料工程

在组织工程和再生医学中,叔丁氧羰基-N-酰胺-PEG6-炔丙基可用于交联水凝胶或修饰生物材料 {svg_8}. 这增强了材料的特性,例如生物降解性,机械强度以及与细胞和组织的相互作用。

作用机制

Target of Action

t-Boc-N-Amido-PEG6-propargyl is a PEG derivative that primarily targets azide-bearing compounds or biomolecules . The compound contains a propargyl group and a Boc-protected amino group .

Mode of Action

The propargyl group in t-Boc-N-Amido-PEG6-propargyl can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry . This reaction yields a stable triazole linkage . The Boc group can be deprotected under mild acidic conditions to form the free amine .

Biochemical Pathways

The primary biochemical pathway involved in the action of t-Boc-N-Amido-PEG6-propargyl is the copper-catalyzed azide-alkyne Click Chemistry . This reaction forms a stable triazole linkage with azide-bearing compounds or biomolecules .

Pharmacokinetics

The hydrophilic peg spacer in the compound is known to increase its solubility in aqueous media , which could potentially enhance its bioavailability.

Result of Action

The result of the action of t-Boc-N-Amido-PEG6-propargyl is the formation of a stable triazole linkage with azide-bearing compounds or biomolecules . This reaction is facilitated by the copper-catalyzed azide-alkyne Click Chemistry .

Action Environment

The action of t-Boc-N-Amido-PEG6-propargyl can be influenced by various environmental factors. For instance, the deprotection of the Boc group to form the free amine occurs under mild acidic conditions . .

未来方向

T-Boc-N-Amido-PEG6-propargyl has potential applications in drug delivery due to its ability to increase solubility in aqueous media . Its propargyl group can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry, making it a promising candidate for future research .

生化分析

Biochemical Properties

t-Boc-N-Amido-PEG6-propargyl interacts with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry, forming a stable triazole linkage . This reaction is a cornerstone of bioconjugation chemistry, allowing for the attachment of various functional groups or biomolecules .

Cellular Effects

Peg derivatives are generally known to enhance the stability and solubility of biomolecules, reduce immunogenicity, and improve the pharmacokinetics of drugs .

Molecular Mechanism

t-Boc-N-Amido-PEG6-propargyl can react with azide-bearing compounds or biomolecules to form a stable triazole linkage via copper-catalyzed azide-alkyne Click Chemistry . The Boc group can be deprotected under mild acidic conditions to yield the free amine .

Temporal Effects in Laboratory Settings

Peg derivatives are generally known for their stability and resistance to degradation .

Dosage Effects in Animal Models

Peg derivatives are generally known to be biocompatible and safe at appropriate dosages .

Metabolic Pathways

Peg derivatives are generally known to be resistant to metabolic degradation .

Transport and Distribution

Peg derivatives are generally known to enhance the biodistribution of conjugated biomolecules .

Subcellular Localization

Peg derivatives are generally known to be present in various cellular compartments due to their ability to cross cell membranes .

属性

IUPAC Name |

tert-butyl N-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H37NO8/c1-5-7-23-9-11-25-13-15-27-17-18-28-16-14-26-12-10-24-8-6-21-19(22)29-20(2,3)4/h1H,6-18H2,2-4H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQBRWZSCEDQMRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H37NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-amino-N-[4-[2-(dimethylamino)-2-oxoethyl]-2,3-dimethylphenyl]-1-[(3R)-1-(1-oxo-2-propen-1-yl)-3-piperidinyl]-1H-pyrazolo[3,4-d]pyrimidine-3-carboxamide](/img/structure/B611157.png)

![Benzamide, 3-ethyl-4-[3-(1-methylethyl)-4-[4-(1-methyl-1H-pyrazol-4-yl)-1H-imidazol-1-yl]-1H-pyrazolo[3,4-b]pyridin-1-yl]-](/img/structure/B611161.png)